Cas no 2229316-42-9 (2-azido-2-4-(dimethylamino)phenylethan-1-ol)
2-azido-2-4-(dimethylamino)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-2-4-(dimethylamino)phenylethan-1-ol
- EN300-1833703
- 2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol
- 2229316-42-9
-
- Inchi: 1S/C10H14N4O/c1-14(2)9-5-3-8(4-6-9)10(7-15)12-13-11/h3-6,10,15H,7H2,1-2H3
- InChI Key: WRGMPQKGOAJFIP-UHFFFAOYSA-N
- SMILES: OCC(C1C=CC(=CC=1)N(C)C)N=[N+]=[N-]
Computed Properties
- Exact Mass: 206.11676108g/mol
- Monoisotopic Mass: 206.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.8Ų
2-azido-2-4-(dimethylamino)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833703-0.05g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 0.05g |
$660.0 | 2023-09-19 | ||
| Enamine | EN300-1833703-0.1g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 0.1g |
$691.0 | 2023-09-19 | ||
| Enamine | EN300-1833703-0.25g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 0.25g |
$723.0 | 2023-09-19 | ||
| Enamine | EN300-1833703-0.5g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 0.5g |
$754.0 | 2023-09-19 | ||
| Enamine | EN300-1833703-1.0g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1833703-2.5g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 2.5g |
$1539.0 | 2023-09-19 | ||
| Enamine | EN300-1833703-5.0g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1833703-10.0g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1833703-1g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 1g |
$785.0 | 2023-09-19 | ||
| Enamine | EN300-1833703-5g |
2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol |
2229316-42-9 | 5g |
$2277.0 | 2023-09-19 |
2-azido-2-4-(dimethylamino)phenylethan-1-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on 2-azido-2-4-(dimethylamino)phenylethan-1-ol
Exploring the Properties and Applications of 2-Azido-2-[4-(Dimethylamino)Phenyl]Ethan-1-ol (CAS No. 2229316-42-9)
2-Azido-2-[4-(dimethylamino)phenyl]ethan-1-ol (CAS No. 2229316-42-9) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, materials science, and chemical synthesis. This compound, characterized by the presence of an azido group and a dimethylamino-substituted phenyl ring, offers a versatile platform for further chemical modifications. Researchers are particularly interested in its role as a click chemistry reagent, enabling efficient and selective reactions under mild conditions.
The growing interest in 2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol aligns with broader trends in the scientific community, such as the demand for sustainable synthesis methods and bioorthogonal chemistry. As the field of drug discovery evolves, compounds like this are increasingly explored for their ability to facilitate targeted drug delivery systems and bioconjugation strategies. Its photophysical properties, influenced by the dimethylamino group, also make it a candidate for fluorescence labeling applications.
One of the most frequently asked questions about CAS No. 2229316-42-9 revolves around its stability and handling. While the compound is not classified as hazardous under standard conditions, proper storage in a cool, dry environment is recommended to maintain its integrity. Another common query concerns its solubility profile—2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol exhibits good solubility in polar organic solvents like DMSO and methanol, which is advantageous for laboratory applications.
Recent advancements in catalysis and polymer chemistry have further highlighted the utility of this compound. For instance, its azide functionality allows for efficient cycloaddition reactions with alkynes, a cornerstone of modern click chemistry. This reactivity is particularly valuable in the development of functional materials, such as hydrogels and smart coatings, where precise molecular control is essential. Additionally, the compound's electron-donating dimethylamino group can influence its electronic properties, making it relevant for optoelectronic applications.
In the context of green chemistry, researchers are investigating ways to optimize the synthesis of 2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol to minimize waste and energy consumption. This aligns with global efforts to reduce the environmental impact of chemical manufacturing. The compound's potential in biomedical imaging is another area of active exploration, as its fluorescence properties could be harnessed for diagnostic purposes.
For those seeking detailed spectroscopic data or synthetic protocols involving CAS No. 2229316-42-9, recent publications in journals like Organic Letters and Chemical Communications provide valuable insights. The compound's NMR spectra typically show distinct peaks corresponding to the azido group (~2100 cm-1 in IR) and the aromatic protons of the phenyl ring, which aid in characterization.
As the scientific community continues to explore the boundaries of functional organic molecules, 2-azido-2-[4-(dimethylamino)phenyl]ethan-1-ol stands out as a promising candidate for diverse applications. Its combination of reactivity, structural modularity, and compatibility with biological systems ensures its relevance in both academic and industrial settings. Future research may uncover even more innovative uses, particularly in emerging fields like theranostics and molecular electronics.
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